molecular formula C9H7FN2O B2440836 5-(3-Fluorophenyl)oxazol-2-amine CAS No. 1260887-31-7

5-(3-Fluorophenyl)oxazol-2-amine

Cat. No.: B2440836
CAS No.: 1260887-31-7
M. Wt: 178.166
InChI Key: ZCGFXTMBULKBQD-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom The presence of a fluorophenyl group at the 5-position of the oxazole ring imparts unique chemical and biological properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture to facilitate cyclization and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates. This method is favored for its efficiency and ability to produce oxazole derivatives in large quantities .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the 4-position of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(3-Fluorophenyl)oxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)oxazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)oxazol-2-amine: Similar in structure but with the fluorine atom at the 4-position.

    5-Phenyl-oxazol-2-amine: Lacks the fluorine atom, resulting in different chemical properties.

    5-(3-Chlorophenyl)oxazol-2-amine: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.

Uniqueness

5-(3-Fluorophenyl)oxazol-2-amine is unique due to the presence of the fluorine atom at the 3-position, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug design and development, offering potential advantages over similar compounds in terms of efficacy and safety .

Properties

IUPAC Name

5-(3-fluorophenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGFXTMBULKBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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